2,7-Anthracenedisulfonic acid, 9,10-dihydro-1,8-dihydroxy-9,10-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dihydroxyanthraquinone-2,7-disulfonic acid (DHAQDS) is an organic compound belonging to the anthraquinone family. It is known for its redox properties and is used in various electrochemical applications, particularly in redox flow batteries. The compound’s structure consists of an anthraquinone core with hydroxyl and sulfonic acid groups, which contribute to its solubility and electrochemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
DHAQDS can be synthesized through the sulfonation of 1,8-dihydroxyanthraquinone. The process involves the introduction of sulfonic acid groups into the anthraquinone structure. Typically, the reaction is carried out using concentrated sulfuric acid under controlled temperature conditions to ensure the selective sulfonation at the desired positions.
Industrial Production Methods
Industrial production of DHAQDS follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The sulfonation reaction is followed by purification steps such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
DHAQDS undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: DHAQDS can participate in redox reactions, where it can be reduced to its hydroquinone form and oxidized back to the quinone form.
Substitution Reactions: The hydroxyl and sulfonic acid groups in DHAQDS can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. These reactions are typically carried out in aqueous solutions under controlled pH conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Redox Reactions: The major products are the reduced hydroquinone form and the oxidized quinone form of DHAQDS.
Substitution Reactions: Depending on the substituents introduced, various derivatives of DHAQDS can be formed, each with unique properties.
Scientific Research Applications
DHAQDS has a wide range of applications in scientific research:
Chemistry: Used as a redox-active material in electrochemical studies and as a precursor for synthesizing other anthraquinone derivatives.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to generate reactive oxygen species.
Industry: Utilized in redox flow batteries for energy storage applications due to its high solubility and stable redox properties.
Mechanism of Action
DHAQDS exerts its effects primarily through redox reactions. The compound can undergo reversible oxidation and reduction, making it an effective redox mediator. In biological systems, DHAQDS can interact with cellular components to generate reactive oxygen species, which can induce oxidative stress and affect cellular functions. The molecular targets and pathways involved include enzymes and proteins that participate in redox signaling and oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
- Anthraquinone-2-sulfonic acid (AQS)
- Alizarin Red S (ARS)
- 1,4-Dihydroxyanthraquinone-2,3-dimethylsulfonic acid (DHAQDMS)
Uniqueness of DHAQDS
DHAQDS stands out due to its high solubility in aqueous solutions and its stable redox properties. Compared to other anthraquinone derivatives, DHAQDS offers a balance of redox potential and solubility, making it particularly suitable for applications in redox flow batteries. Its unique combination of functional groups allows for versatile chemical modifications, enhancing its applicability in various fields.
Properties
Molecular Formula |
C14H8O10S2 |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
1,8-dihydroxy-9,10-dioxoanthracene-2,7-disulfonic acid |
InChI |
InChI=1S/C14H8O10S2/c15-11-5-1-3-7(25(19,20)21)12(16)9(5)14(18)10-6(11)2-4-8(13(10)17)26(22,23)24/h1-4,16-17H,(H,19,20,21)(H,22,23,24) |
InChI Key |
YHIUFLAYHWBDLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.